N-[(2-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-15-9-5-4-8-14(15)10-20-17(23)12-24-18-21-11-16(22-18)13-6-2-1-3-7-13/h1-9,11H,10,12H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNLVERLJXWDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Substitution Reactions: The imidazole ring is further functionalized by introducing the phenyl and sulfanyl groups.
Final Coupling: The final step involves coupling the substituted imidazole with the 2-chlorophenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted imidazole derivatives
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
The compound belongs to a class of nitrogen-containing heterocycles, particularly imidazoles, known for their anticancer properties. Studies have shown that imidazole derivatives can act as effective radiosensitizers in cancer treatment, enhancing the efficacy of radiation therapy against tumors . The presence of the chlorophenyl and imidazole moieties in this compound suggests potential activity against various cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest.
1.2 Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial activity. Research indicates that compounds containing imidazole rings exhibit significant antibacterial and antifungal effects . This makes N-[(2-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide a candidate for further investigation in the development of new antimicrobial agents.
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that include nucleophilic substitutions and coupling reactions. For instance, the synthesis may start with the formation of the imidazole ring followed by the introduction of the chlorophenyl group through electrophilic substitution reactions .
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Reactants | Conditions | Yield |
|---|---|---|---|---|
| 1 | Nucleophilic Substitution | Imidazole derivative | Base, solvent | Moderate |
| 2 | Electrophilic Substitution | Chlorobenzene | Acidic conditions | High |
| 3 | Coupling Reaction | Acetamide derivative | Heat, catalyst | Variable |
Case Studies and Research Findings
3.1 Study on Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of various imidazole derivatives, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .
3.2 Investigation of Antimicrobial Activity
Another study focused on the antimicrobial efficacy of imidazole derivatives against clinical strains of bacteria and fungi. The results demonstrated that compounds similar to this compound displayed potent activity against resistant strains, suggesting its potential as a lead compound for drug development in infectious diseases .
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . It may also modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[(2-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide and related compounds:
Structural and Functional Insights
Imidazole vs. Benzimidazole/Oxazole Cores :
- The 5-phenylimidazole in the target compound offers moderate planarity compared to benzimidazole derivatives (e.g., 4a ), which exhibit stronger DNA intercalation and antiproliferative effects . Oxazole-based analogs like iCRT3 show distinct mechanistic profiles, targeting Wnt signaling rather than direct cytotoxicity .
- Substitutions at the imidazole 5-position (e.g., phenyl in the target compound vs. nitro in N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide ) significantly alter redox properties and antimicrobial potency .
Sulfanyl vs. Sulfonyl Linkages :
- Sulfanyl (thioether) groups, as in the target compound, are more flexible and less electron-withdrawing than sulfonyl groups (e.g., 2-[[5-(benzenesulfonyl)-...acetamide ), which enhance metabolic stability and kinase affinity .
Substituent Effects :
- The 2-chlorobenzyl group in the target compound may improve lipid solubility and membrane permeability compared to unsubstituted benzyl analogs. However, fluorophenyl or acetylphenyl groups (e.g., 4a ) increase cellular uptake and target binding .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity based on recent research findings, including synthesis methods, biological assays, and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
It features a chlorophenyl group, an imidazole moiety, and a sulfanyl acetamide structure, which contribute to its biological activity.
Synthesis Methods
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound. Various approaches include:
- Vicarious Nucleophilic Substitution : This method involves the substitution of hydrogen in the imidazole ring with electrophiles under controlled conditions, leading to moderate yields of the desired product .
- Chlorination Reactions : The introduction of chlorine at specific positions on the aromatic rings enhances the compound's reactivity and biological properties .
Anticancer Properties
The primary focus of research on this compound has been its anticancer activity. Various studies have reported promising results:
- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against several cancer cell lines, including Hep-2 and P815, with IC50 values indicating potent activity. For instance, certain derivatives showed IC50 values as low as 3.25 mg/mL against Hep-2 cells .
| Cell Line | IC50 (mg/mL) |
|---|---|
| Hep-2 | 3.25 |
| P815 | 17.82 |
- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through mechanisms involving DNA synthesis inhibition and caspase activation, which are critical pathways in programmed cell death .
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit other biological activities such as:
- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains, although detailed studies are still needed to confirm these effects.
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound against A549 lung cancer cells, demonstrating significant growth inhibition with an IC50 value of 26 µM .
- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance in cancer cells.
Q & A
Basic: What are the most reliable synthetic routes for preparing N-[(2-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide?
A common method involves coupling 5-phenyl-1H-imidazole-2-thiol with a chloroacetamide intermediate under basic conditions. For example, potassium carbonate (K₂CO₃) facilitates nucleophilic substitution between the thiol group and 2-chloroacetamide derivatives in polar aprotic solvents like dimethylformamide (DMF) . Optimization of reaction time, temperature (e.g., reflux in ethanol), and stoichiometric ratios (e.g., equimolar reactants) is critical to achieving yields >70%. Characterization via IR spectroscopy (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (amide proton at δ 8.5–9.0 ppm) confirms product purity .
Advanced: How can computational methods validate the molecular geometry of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can predict bond lengths and angles, which are then compared to X-ray crystallography data. For structurally similar acetamides, computational models show <0.02 Å deviation in bond lengths (e.g., C–N at 1.376 Å experimentally vs. 1.374 Å theoretically) and <1° deviation in bond angles (e.g., C–N–C at 124.87° experimentally vs. 125.1° computationally) . These methods also predict reactive sites, such as electron-deficient sulfur atoms in the sulfanyl group, guiding substitution strategies .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the aromatic protons of the 2-chlorophenyl group (δ 7.2–7.6 ppm) and the imidazole ring (δ 7.8–8.2 ppm).
- IR Spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and C–S (~680 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (e.g., C₁₈H₁₅ClN₂OS requires m/z 354.06) .
Advanced: How do crystallographic studies resolve conformational ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) reveals torsional angles between the 2-chlorophenyl and imidazole rings, which influence biological activity. For example, dihedral angles of 54.8°–77.5° between aromatic systems indicate steric hindrance, necessitating molecular mechanics simulations (e.g., SHELXL refinement) to model packing interactions . Hydrogen bonding networks (e.g., N–H⋯O) stabilize dimers, as seen in R₂²(10) motifs .
Basic: What enzymatic assays are suitable for evaluating its bioactivity?
- Lipoxygenase (LOX) Inhibition : Measure absorbance at 234 nm to track linoleic acid peroxidation .
- α-Glucosidase Inhibition : Use p-nitrophenyl-α-D-glucopyranoside (PNPG) hydrolysis (λ = 405 nm) to assess antidiabetic potential .
- Butyrylcholinesterase (BChE) Assay : Ellman’s reagent (DTNB) quantifies thiocholine release (λ = 412 nm) for neurodegenerative disease applications .
Advanced: How can SAR studies resolve contradictory bioactivity data?
Structure-activity relationship (SAR) analysis identifies substituent effects. For example:
Basic: What purification strategies are effective for this compound?
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent separates sulfanyl acetamide derivatives with Rf ~0.5 .
- HPLC : C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for bioassays .
Advanced: How do docking studies explain its elastase inhibitory activity?
Molecular docking (e.g., AutoDock Vina) into human neutrophil elastase (PDB: 1H1B) predicts binding at the catalytic Ser195 site. Sulfanyl groups form hydrogen bonds with Gly193 (ΔG = −8.2 kcal/mol), while the chlorophenyl moiety occupies hydrophobic S2 pockets. MD simulations (100 ns) validate stability, with RMSD < 2.0 Å .
Basic: What are the stability considerations for long-term storage?
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Solubility : DMSO stock solutions (10 mM) remain stable for 6 months with <5% decomposition (HPLC-verified) .
Advanced: How to address discrepancies in crystallographic vs. computational bond angles?
For the amide C–N–C bond angle, SC-XRD data (124.87°) may differ slightly from DFT (125.1°) due to crystal packing forces. Hybrid QM/MM methods (e.g., ONIOM) incorporate environmental effects, reducing deviations to <0.3°. Such analyses guide force field parameterization for MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
